6-Azidonaphthalene-1-sulfonyl chloride

Description

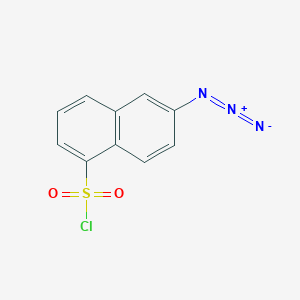

6-Azidonaphthalene-1-sulfonyl chloride is a naphthalene derivative featuring an azide (-N₃) group at the 6-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, often used for bioconjugation, photoaffinity labeling, and click chemistry. The azide group enables participation in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making such compounds valuable in chemical biology and materials science .

Properties

IUPAC Name |

6-azidonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-3-1-2-7-6-8(13-14-12)4-5-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWXJJVERSDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N=[N+]=[N-])C(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azidonaphthalene-1-sulfonyl chloride typically involves the introduction of the azido group to a naphthalene derivative followed by sulfonylation. One common method includes the following steps:

Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.

Reduction: The nitro group is reduced to an amino group, yielding 6-aminonaphthalene.

Diazotization: The amino group is converted to a diazonium salt.

Azidation: The diazonium salt is treated with sodium azide to form 6-azidonaphthalene.

Sulfonylation: Finally, 6-azidonaphthalene is reacted with chlorosulfonic acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and safety. These methods often involve continuous flow processes and the use of automated systems to handle hazardous reagents like sodium azide and chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

6-Azidonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

Cycloaddition: Catalysts such as copper(I) or ruthenium complexes.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of 6-aminonaphthalene-1-sulfonyl chloride.

Scientific Research Applications

6-Azidonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Azidonaphthalene-1-sulfonyl chloride is primarily based on its reactivity towards nucleophiles and its ability to undergo cycloaddition reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, while the azido group can participate in cycloaddition reactions to form stable triazole rings. These properties enable the compound to act as a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Structural Isomers: 5-Azidonaphthalene-1-sulfonyl Chloride

Key Differences :

- Substituent Position: The azide group is at the 5-position instead of the 6-position. This positional isomerism affects electronic and steric interactions.

- Stability : Azides in proximity to electron-withdrawing groups (e.g., sulfonyl chloride) are prone to decomposition under heat or light. The 5-azido isomer’s stability under storage is documented to require refrigeration and protection from light .

- Applications : Used in photoaffinity labeling and bioconjugation due to its photoreactive azide group. Its reactivity aligns with the 6-isomer, but positional differences may influence selectivity in target binding .

Data Table :

Functional Analogs: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride)

Key Differences :

- Functional Group: Contains a dimethylamino (-N(CH₃)₂) group at the 5-position instead of an azide. The electron-donating amino group enhances fluorescence and stabilizes the sulfonyl chloride via resonance.

- Reactivity: Less electrophilic than azido derivatives due to the amino group’s electron-donating nature. Reacts preferentially with amines and thiols for fluorescent labeling.

- Applications : Widely used in protein sequencing, HPLC detection, and fluorescence microscopy. Unlike azido derivatives, it lacks click chemistry utility but excels in analytical applications .

Data Table :

Sulfonate Derivatives: Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Key Differences :

- Functional Groups: Features hydroxyl (-OH) and two sulfonate (-SO₃⁻) groups. The sulfonate salts are water-soluble and non-reactive compared to sulfonyl chlorides.

- Reactivity : Lacks the electrophilic sulfonyl chloride moiety, making it unsuitable for substitution reactions. Stable under ambient conditions.

- Applications : Primarily used as a dye intermediate or surfactant due to its solubility and stability .

Data Table :

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|---|

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 | C₁₀H₆K₂O₇S₂ | 372.48 g/mol | Hydroxyl (position 7), disulfonate | Water-soluble, thermally stable | Dye synthesis, industrial processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.